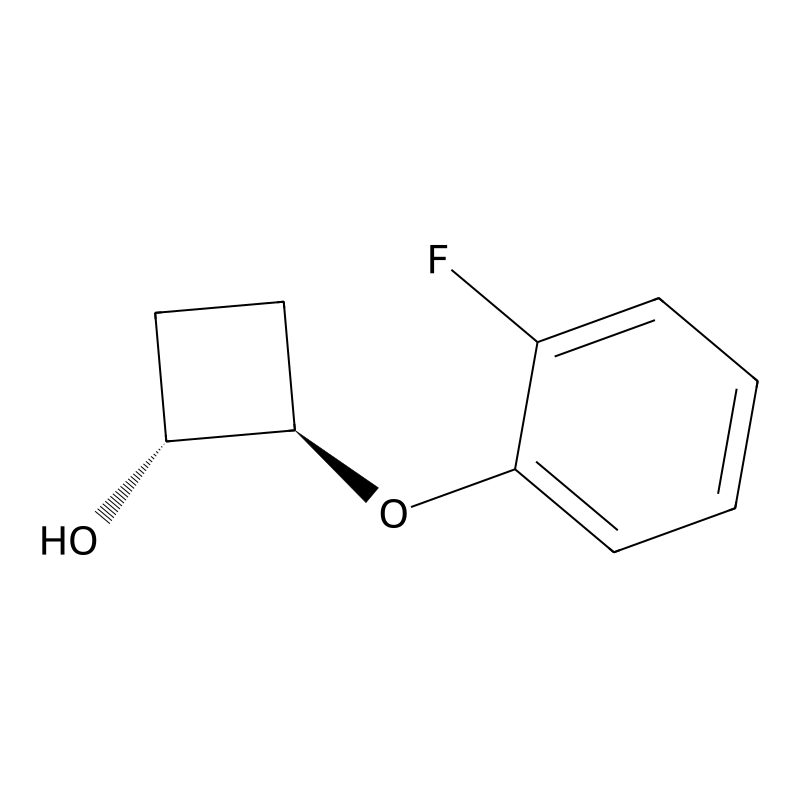

(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is a chiral organic compound characterized by its cyclobutane ring structure and the presence of a fluorophenoxy group. The compound's molecular formula is CHF O, and it features a hydroxyl group (-OH) attached to one of the carbon atoms in the cyclobutane ring. The fluorine atom in the fluorophenoxy group enhances the compound's biological activity and chemical reactivity, making it an interesting subject of study in organic chemistry and medicinal chemistry.

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include PCC (Pyridinium chlorochromate) and potassium permanganate.

- Reduction: The compound can be reduced to yield different cyclobutanol derivatives using reducing agents like lithium aluminium hydride or sodium borohydride.

- Substitution: The fluorophenoxy group is susceptible to nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

The biological activity of (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is significant due to its potential interactions with biological systems. The presence of the fluorine atom can enhance binding affinity towards certain enzymes or receptors, making it useful in drug development. Its unique structure allows it to act as a ligand in enzyme-substrate interactions, and it may serve as a probe in NMR spectroscopy studies to investigate molecular dynamics.

The synthesis of (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol typically involves several key steps:

- Cyclobutane Formation: This can be achieved through a [2+2] cycloaddition reaction involving suitable alkenes.

- Introduction of Fluorophenoxy Group: This step often utilizes nucleophilic aromatic substitution (S_NAr) with a fluorophenol derivative.

- Hydroxyl Group Addition: Hydroboration-oxidation of the corresponding alkene introduces the hydroxyl group.

Industrial production methods may optimize these synthetic routes for large-scale applications, incorporating continuous flow reactors and efficient catalysts.

(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol has various applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules and is valuable in asymmetric synthesis due to its chiral nature.

- Biology: This compound can be utilized in studies of enzyme-substrate interactions and as a probe in molecular dynamics research.

- Medicine: It has potential applications as a pharmaceutical intermediate for drugs targeting specific enzymes or receptors.

- Industry: In materials science, it can contribute to the production of advanced materials such as specialized polymers.

Interaction studies involving (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol focus on its binding properties with biological targets. The fluorophenoxy group interacts with hydrophobic pockets within proteins, while the hydroxyl group forms hydrogen bonds with amino acid residues. These interactions are crucial for modulating enzyme or receptor activity and understanding the compound's mechanism of action.

Several compounds share structural similarities with (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R,2R)-2-(3-methoxyphenoxy)cyclobutan-1-ol | Contains a methoxy group instead of fluorine | Potentially different biological activities due to methoxy substitution |

| trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol | Amino group present; similar cyclobutane structure | May exhibit different pharmacological properties due to amino substitution |

| 4-(2-fluorophenyl)butan-1-ol | Linear structure with a fluorophenyl group | Lacks the cyclic structure; different reactivity profile |

The uniqueness of (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol lies in its specific stereochemistry and functional groups, which influence its reactivity and biological interactions compared to these similar compounds.